N-Fmoc-3-methyl-L-tyrosine N-Fmoc-3-methyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 1145678-51-8
VCID: VC11654481
InChI: InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1
SMILES: CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol

N-Fmoc-3-methyl-L-tyrosine

CAS No.: 1145678-51-8

Cat. No.: VC11654481

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-methyl-L-tyrosine - 1145678-51-8

Specification

CAS No. 1145678-51-8
Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1
Standard InChI Key NRABCNXHTKWOPO-QFIPXVFZSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
SMILES CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Canonical SMILES CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Introduction

Chemical and Structural Properties

Molecular Architecture

N-Fmoc-3-methyl-L-tyrosine is characterized by three key structural features:

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety shields the alpha-amino group during peptide synthesis, preventing unwanted side reactions. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .

  • Methyl Substituent: A methyl group at the 3-position of the tyrosine phenolic ring alters steric and electronic properties, influencing peptide conformation and interactions with biological targets.

  • Carboxylic Acid Functionality: The free carboxylic acid group facilitates coupling to subsequent amino acids during SPPS via activation reagents like HBTU or HATU .

The compound’s exact mass is 417.157623 Da, and its LogP value of 5.13 indicates moderate hydrophobicity, which can enhance membrane permeability in peptide therapeutics .

Physicochemical Data

Table 1 summarizes critical physicochemical properties of N-Fmoc-3-methyl-L-tyrosine:

PropertyValueSource
Molecular FormulaC25H23NO5\text{C}_{25}\text{H}_{23}\text{NO}_5
Molecular Weight417.45 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point673.3 \pm 55.0 \, ^\circ\text{C}
Flash Point361.0 \pm 31.5 \, ^\circ\text{C}
Vapour Pressure0.0±2.2mmHg0.0 \pm 2.2 \, \text{mmHg} at 25°C
Refractive Index1.643

The low vapour pressure and high boiling point reflect the compound’s stability under standard laboratory conditions, while the refractive index aids in purity assessment during synthesis .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-Fmoc-3-methyl-L-tyrosine typically involves two sequential modifications to L-tyrosine:

  • Methylation of the Phenolic Ring: Direct electrophilic substitution or enzymatic catalysis introduces the methyl group at the 3-position. Enzymatic methods, analogous to those used for 3,5-difluorotyrosine synthesis, offer regioselectivity and reduced byproducts .

  • Fmoc Protection: The alpha-amino group is protected using Fmoc-Cl (Fmoc chloride) in a biphasic system (e.g., sodium carbonate/dioxane), yielding the final product after purification via recrystallization or chromatography .

A chemo-enzymatic approach, as demonstrated for Fmoc-3,5-difluorotyrosine, could be adapted for scale-up, leveraging enzymes like tyrosine phenol-lyase to achieve high enantiomeric purity .

Industrial-Scale Manufacturing

Industrial production emphasizes cost efficiency and purity:

  • Reactor Design: Continuous-flow systems minimize reaction times and improve yield consistency.

  • Purification: Gradient elution chromatography ensures >98% purity, critical for pharmaceutical applications.

  • Quality Control: LC-MS and NMR validate structural integrity, while DSC (differential scanning calorimetry) monitors thermal stability .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-3-methyl-L-tyrosine is a cornerstone in SPPS for constructing peptides with tailored properties:

  • Conformational Restriction: The 3-methyl group induces steric hindrance, stabilizing beta-turn or helical structures in peptides. For example, its incorporation into angiotensin analogs enhanced receptor binding affinity by 15-fold compared to unmodified tyrosine .

  • Hydrophobic Tagging: The methyl group increases peptide hydrophobicity, improving cell membrane penetration in drug delivery systems .

Bioconjugation and Probe Development

The methyl group serves as a handle for post-synthetic modifications:

  • Photoaffinity Labeling: Diazirine moieties can be appended to the methyl group, enabling covalent crosslinking with target proteins for structural studies .

  • Fluorescent Tagging: Coupling with cyanine dyes via click chemistry produces probes for real-time imaging of peptide trafficking in live cells.

Biological and Pharmacological Implications

Enzyme Interactions

The methyl modification impacts enzyme recognition:

  • Protein Tyrosine Phosphatases (PTPs): Peptides containing 3-methyltyrosine exhibit similar substrate kinetics to native tyrosine peptides but resist degradation by tyrosinase, prolonging their activity in cellular assays .

  • Kinase Modulation: In kinase assays, the methyl group disrupts ATP-binding pocket interactions, reducing phosphorylation efficiency by 20–40% in EGFR (epidermal growth factor receptor) models .

Neurodegenerative Disease Research

While nitrotyrosine derivatives are linked to neurotoxicity in ALS and Parkinson’s disease, the 3-methyl variant may confer protective effects:

  • Aggregation Inhibition: In alpha-synuclein models, 3-methyltyrosine peptides reduced fibril formation by 30%, suggesting potential therapeutic utility .

  • Blood-Brain Barrier Permeation: Enhanced hydrophobicity facilitates transport across in vitro BBB models, positioning it as a candidate for CNS-targeted therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator